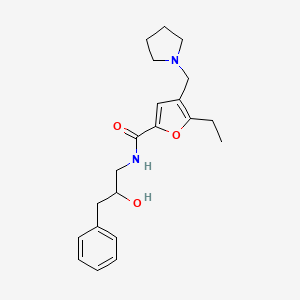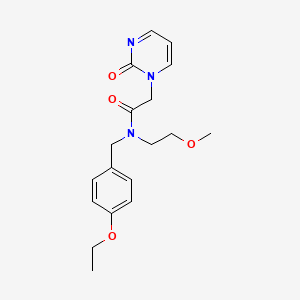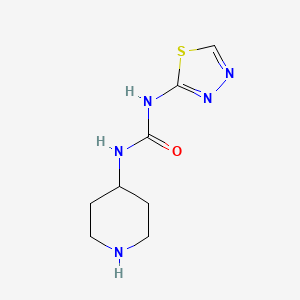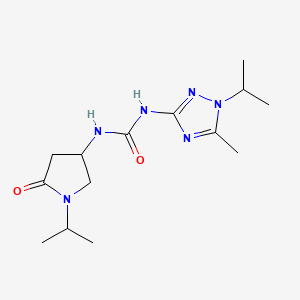
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide, also known as EFV, is a synthetic compound that has been studied for its potential applications in scientific research. EFV belongs to the class of compounds known as furan derivatives, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels has been shown to have a positive effect on various neurological disorders, such as Parkinson's disease and schizophrenia. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has also been shown to have an affinity for other neurotransmitter transporters, such as the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine levels, 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to increase the release of norepinephrine and serotonin in the brain. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has also been shown to increase the expression of certain genes that are involved in neuroplasticity, which is the brain's ability to change and adapt over time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide also has a high affinity for the dopamine transporter, making it a useful tool for studying the role of dopamine in various neurological disorders. However, there are also limitations to the use of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide in lab experiments. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide also has a relatively low selectivity for the dopamine transporter, which means that it may interact with other proteins in the brain.
Direcciones Futuras
There are a number of future directions for research on 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide. One area of research could be to investigate the potential of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research could be to investigate the effects of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide on other neurotransmitter systems, such as the glutamate system. Finally, future research could focus on developing analogs of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide that have improved selectivity and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide involves a multi-step process that includes the reaction of 2-furancarboxaldehyde with 1-phenyl-2-propanol to form the intermediate 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-2-furamide. This intermediate is then reacted with pyrrolidine and formaldehyde to yield the final product, 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide. The synthesis of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have a high affinity for the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine in the brain. This makes 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide a useful tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-2-19-17(15-23-10-6-7-11-23)13-20(26-19)21(25)22-14-18(24)12-16-8-4-3-5-9-16/h3-5,8-9,13,18,24H,2,6-7,10-12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXERZQKWJNUKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NCC(CC2=CC=CC=C2)O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-dihydro-1-benzofuran-5-ylmethyl)isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5901475.png)
![(2S)-1-{[(3-methylphenyl)(methylsulfonyl)amino]acetyl}pyrrolidine-2-carboxylic acid](/img/structure/B5901477.png)
![N'-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5901490.png)
![4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol](/img/structure/B5901498.png)

![N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5901503.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5901509.png)
![4-fluoro-2-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}phenol](/img/structure/B5901510.png)

![{1-[1-(7-methoxy-3,7-dimethyloctyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5901539.png)

![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5901556.png)
![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)
![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)